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Compound of Interest

Compound Name: 8-Hydroxy-ar-turmerone

Cat. No.: B15127373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 8-Hydroxy-ar-
turmerone, a sesquiterpenoid found in the essential oil of Curcuma longa (turmeric).[1] Due to
the limited availability of public domain data for this specific derivative, this document
summarizes the known information and presents generalized experimental protocols for the
spectroscopic techniques typically used to characterize such natural products. This guide is
intended to serve as a foundational resource for researchers engaged in the isolation,
synthesis, and characterization of bioactive compounds.

Chemical Structure and Properties

8-Hydroxy-ar-turmerone is a derivative of ar-turmerone, featuring a hydroxyl group at the C-8
position. Its chemical formula is C1sH2002 with a molecular weight of 232.32 g/mol .[1][2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 8-Hydroxy-ar-turmerone.
It is important to note that a complete, publicly available dataset is not currently available. The
information presented is based on existing literature.

Table 1: *"H NMR Spectroscopic Data

A proton NMR spectrum for 8-Hydroxy-ar-turmerone has been reported in the literature,
however, the detailed chemical shifts, multiplicities, and coupling constants are not explicitly
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provided in a tabular format.[3] A representative spectrum is available in the cited literature.[3]

Chemical Shift () o Coupling Constant
Proton Multiplicity
ppm (J) Hz

Data not available in a

tabular format

Table 2: *C NMR Spectroscopic Data

Comprehensive 13C NMR data for 8-Hydroxy-ar-turmerone is not readily available in the
public domain.

Carbon Chemical Shift (8) ppm

Data not publicly available

Table 3: Infrared (IR) Spectroscopic Data

Specific IR absorption data for 8-Hydroxy-ar-turmerone is not available. However, the IR
spectrum is expected to show characteristic absorptions for the functional groups present. For
the parent compound, ar-turmerone, characteristic peaks include aromatic C=C stretching and
C=0 stretching.[4] For 8-Hydroxy-ar-turmerone, an additional broad absorption band
corresponding to the O-H stretch of the hydroxyl group would be anticipated.

Functional Group Expected Absorption Range (cm~1)
O-H (Alcohol) 3200-3600 (broad)

C-H (Aromatic) 3000-3100

C-H (Aliphatic) 2850-3000

C=0 (Ketone) 1680-1725

C=C (Aromatic) 1450-1600

C-O (Alcohol) 1050-1260
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Table 4: Mass Spectrometry (MS) Data

The mass spectrum for 8-Hydroxy-ar-turmerone is not currently available in public databases.
The parent compound, ar-turmerone, has a molecular weight of 216 g/mol .[4] For 8-Hydroxy-
ar-turmerone, the molecular ion peak [M]* would be expected at m/z 232.

Fragment m/z Relative Abundance (%)

Data not publicly available

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like 8-Hydroxy-ar-turmerone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent depends on the
solubility of the compound.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¢ H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural
abundance of 13C, a greater number of scans and a longer acquisition time are necessary.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and determine the
chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

e Sample Preparation:
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o Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide
(KBr) and press the mixture into a thin, transparent pellet.

o Thin Film (solid/oil): Dissolve the sample in a volatile solvent, cast it onto a salt plate, and
allow the solvent to evaporate.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm™1).

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:

o Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of
the compound.

o MS/MS (Tandem Mass Spectrometry): Select the molecular ion peak and subject it to
fragmentation to obtain structural information.

o Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and the major
fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
natural product like 8-Hydroxy-ar-turmerone.
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Caption: Workflow for the isolation and spectroscopic characterization of 8-Hydroxy-ar-
turmerone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15127373#spectroscopic-data-of-8-hydroxy-ar-
turmerone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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